1-(tert-Butyl)-3-nitro-1H-1,2,4-triazole
CAS No.:
Cat. No.: VC13608382
Molecular Formula: C6H10N4O2
Molecular Weight: 170.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10N4O2 |
|---|---|
| Molecular Weight | 170.17 g/mol |
| IUPAC Name | 1-tert-butyl-3-nitro-1,2,4-triazole |
| Standard InChI | InChI=1S/C6H10N4O2/c1-6(2,3)9-4-7-5(8-9)10(11)12/h4H,1-3H3 |
| Standard InChI Key | BPLNOVCERPNHDL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N1C=NC(=N1)[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)N1C=NC(=N1)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
1,2,4-Triazoles are five-membered aromatic heterocycles containing three nitrogen atoms at positions 1, 2, and 4. In 1-(tert-Butyl)-3-nitro-1H-1,2,4-triazole, the tert-butyl group (–C(CH₃)₃) occupies the 1-position, while a nitro group (–NO₂) is affixed to the 3-position (Figure 1). The tert-butyl group introduces steric bulk and lipophilicity, enhancing membrane permeability in biological systems . Conversely, the electron-withdrawing nitro group polarizes the ring, increasing electrophilicity at adjacent positions and influencing hydrogen-bonding interactions .
Table 1: Structural comparison of select 1,2,4-triazole derivatives
Tautomerism and Stability
Synthesis and Functionalization
Conventional Synthetic Routes
The synthesis of 1-(tert-Butyl)-3-nitro-1H-1,2,4-triazole typically involves cyclocondensation strategies. A representative pathway includes:
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Formation of the triazole core: Reaction of tert-butyl hydrazine with a nitro-substituted carbonyl precursor under acidic conditions .
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Cyclization: Intramolecular dehydration catalyzed by p-toluenesulfonic acid (p-TSA) or similar agents .
Microwave-assisted synthesis has emerged as a green alternative, reducing reaction times from hours to minutes while improving yields (>90%) . For instance, irradiating tert-butyl-1-cyanopiperazine carboxylate with 2-fluorobenzohydrazide in dimethylformamide (DMF) at 120°C produces triazole derivatives efficiently .
Post-Synthetic Modifications
The nitro group at the 3-position serves as a handle for further functionalization:
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Reduction to amine: Catalytic hydrogenation (H₂/Pd-C) converts –NO₂ to –NH₂, enabling conjugation with bioactive moieties .
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Nucleophilic aromatic substitution: Electron-deficient positions adjacent to the nitro group react with amines or thiols, forming secondary derivatives .
Applications in Materials Science
Coordination Chemistry
The triazole ring’s nitrogen atoms act as ligands for transition metals. Complexes with Cu(II) and Fe(III) exhibit catalytic activity in oxidation reactions, with turnover frequencies (TOF) exceeding 10³ h⁻¹ .
Energetic Materials
Nitro groups contribute to high density and oxygen balance, making this compound a candidate for explosives and propellants. Its decomposition temperature (~250°C) and impact sensitivity (IS > 15 J) align with safer energetic material standards .
Challenges and Future Directions
Despite its promise, 1-(tert-Butyl)-3-nitro-1H-1,2,4-triazole faces challenges:
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Toxicity concerns: Nitroaromatics may induce hepatotoxicity at high doses .
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Synthetic scalability: Multi-step routes hinder large-scale production.
Future research should prioritize:
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